molecular formula C8H14N2O B2732010 1-methyl-5-(propoxymethyl)-1H-pyrazole CAS No. 1856079-42-9

1-methyl-5-(propoxymethyl)-1H-pyrazole

Cat. No. B2732010
CAS RN: 1856079-42-9
M. Wt: 154.213
InChI Key: LLZMQXYQUKOLBX-UHFFFAOYSA-N
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Description

1-methyl-5-(propoxymethyl)-1H-pyrazole, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

1-methyl-5-(propoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, this compound has been shown to enhance plant growth and improve resistance to biotic and abiotic stresses. In medicine, this compound has been investigated for its potential therapeutic effects on various diseases, including cancer, diabetes, and neurodegenerative disorders. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-methyl-5-(propoxymethyl)-1H-pyrazole is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and cellular homeostasis. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of energy metabolism, the regulation of gene expression, and the induction of apoptosis. This compound has been shown to increase the production of ATP, which is the primary source of energy for cells. This compound has also been shown to regulate the expression of various genes involved in cell growth, differentiation, and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent for cancer.

Advantages and Limitations for Lab Experiments

1-methyl-5-(propoxymethyl)-1H-pyrazole has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. This compound is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins and other biomolecules.

Future Directions

There are several future directions for the study of 1-methyl-5-(propoxymethyl)-1H-pyrazole, including the investigation of its potential therapeutic effects on various diseases, the development of novel materials based on this compound, and the optimization of its synthesis and purification methods. Additionally, the elucidation of the mechanism of action of this compound and its interactions with biomolecules could provide valuable insights into its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research on this compound could lead to the development of novel materials and therapeutic agents with unique properties and applications.

Synthesis Methods

1-methyl-5-(propoxymethyl)-1H-pyrazole can be synthesized using different methods, including the reaction of 5-formyl-1-methylpyrazole with propoxymethyl bromide in the presence of a base or the reaction of 1-methyl-5-(hydroxymethyl)-1H-pyrazole with propyl bromide in the presence of an acid. The yield and purity of the product can be improved by optimizing the reaction conditions.

properties

IUPAC Name

1-methyl-5-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-3-6-11-7-8-4-5-9-10(8)2/h4-5H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZMQXYQUKOLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=CC=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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